Structural and Physicochemical Differentiation of 2-Methoxycitric Acid from 2-Methylcitric Acid
2-Methoxycitric acid exhibits distinct molecular properties relative to the closely related 2-methylcitric acid, which arise from the O-methyl substitution at position 2 rather than the C-methyl substitution present in 2-methylcitric acid [1]. This structural difference produces a molecular weight of 222.15 g/mol for 2-methoxycitric acid compared to 206.15 g/mol for 2-methylcitric acid, a difference of +16 g/mol (one oxygen atom) [1]. The methoxy modification increases hydrogen bond acceptor count from 7 (2-methylcitrate) to 8, while hydrogen bond donor count differs (4 for 2-methoxycitric acid vs. 1 for 2-methylcitrate) [1]. Rotatable bond count is substantially higher (6 vs. 2), indicating greater conformational flexibility [1].
| Evidence Dimension | Molecular and physicochemical properties |
|---|---|
| Target Compound Data | MW: 222.15 g/mol; C₇H₁₀O₈; H-bond donors: 4; H-bond acceptors: 8; Rotatable bonds: 6; TPSA: 141 Ų; XLogP: -2 |
| Comparator Or Baseline | 2-Methylcitric acid: MW: 206.15 g/mol; C₇H₁₀O₇; H-bond donors: 1 (as trianion); H-bond acceptors: 7 (as trianion); Rotatable bonds: 2; TPSA: ~133 Ų (estimated); XLogP: 0.5 (as trianion) |
| Quantified Difference | ΔMW: +16 g/mol; ΔH-bond acceptors: +1; ΔH-bond donors: +3; ΔRotatable bonds: +4 |
| Conditions | Computed physicochemical properties from authoritative databases; not measured experimentally |
Why This Matters
The increased hydrogen bonding capacity and conformational flexibility of 2-methoxycitric acid relative to 2-methylcitric acid predict altered binding kinetics to citrate-binding proteins, making it a mechanistically distinct tool for probing structure-activity relationships in citrate-dependent enzymes.
- [1] PubChem. 2-Methylcitrate(3-) - Computed Properties. National Center for Biotechnology Information. 2025. View Source
